利血平 N-氧化物

描述

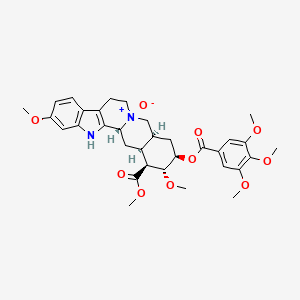

Reserpine N-Oxide, also known as Renoxydine, is an alkaloid present in the bark of Rauwolfia vomitoria . It has been shown to be the N-oxide of Reserpine . Reserpine is an alkaloid found in the roots of Rauwolfia serpentina and R. vomitoria . It inhibits the uptake of norepinephrine into storage vesicles resulting in depletion of catecholamines and serotonin from central and peripheral axon terminals .

Synthesis Analysis

The structure of Reserpine was solved by 1953. R.B. Woodward’s group reported the first synthesis of Reserpine in 1956 . His scholarly analysis clearly displayed aspects of retroanalysis, which was just evolving at that time . This synthesis commands admiration for the way he used conformational analysis and stereoelectronic effects to precisely develop the stereopoints in this exceedingly complex problem for that time .Molecular Structure Analysis

The molecular formula of Reserpine is C33H40N2O9 . Its molecular weight is 608.68 . The structure of Reserpine is best crystallized from a mixture of Me2CO and hexane and is laevorotatory with [α] 25D - 100° (CHCI3) .Chemical Reactions Analysis

Reserpine’s mechanism of action is through inhibition of the ATP/Mg 2+ pump responsible for the sequestering of neurotransmitters into storage vesicles located in the presynaptic neuron . The neurotransmitters that are not sequestered in the storage vesicle are readily metabolized by monoamine oxidase (MAO) causing a reduction in catecholamines .Physical And Chemical Properties Analysis

Reserpine appears as a crystalline powder, colorless to yellowish brown, darker in case of light . It is soluble in chloroform, slightly soluble in acetone, and almost insoluble in water, methanol, ethanol, or ether . Its melting point is 264–265 °C .科学研究应用

Psychopharmacology and Neurotransmitter Regulation

Reserpine N-Oxide was initially introduced as a purified alkaloid from Rauwolfia. Although its clinical use in psychiatry has declined due to the emergence of more effective drugs, it remains valuable for research. Reserpine N-Oxide has been instrumental in understanding the mode of action of psychoactive drugs and the functioning of central monoaminergic neuronal systems and peripheral adrenergic nervous systems .

Antidepressant-Like Activity

Recent studies have explored the antidepressant-like activity of curcumin-conjugated zinc oxide nanoparticles (ZnO NPs) in rats with reserpine-induced depression. These nanoparticles show promise in alleviating depressive symptoms, and further research is ongoing .

Hypertension Treatment

Reserpine, when combined with a thiazide diuretic, has been used to treat hypertension. Clinical trials have demonstrated that this combination reduces mortality in hypertensive individuals. Although newer drugs have largely replaced reserpine in clinical practice, its historical significance in hypertension management cannot be overlooked .

Investigating Biogenic Amines

Reserpine N-Oxide has been employed to study biogenic amines, including norepinephrine. Specific binding of reserpine is associated with norepinephrine depletion, providing insights into neurotransmitter regulation .

Breast Cancer Research

A retrospective study explored the association between the use of rauwolfia derivatives (including reserpine) and breast cancer in English women. While the findings were inconclusive, this research highlights the compound’s diverse applications beyond its original use .

Gastric Secretion Modulation

Early investigations examined the effect of reserpine on gastric secretion in dogs. Although this field has evolved significantly, these foundational studies contributed to our understanding of gastrointestinal physiology .

安全和危害

Reserpine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may damage the unborn child and may cause cancer . It is harmful if swallowed, in contact with skin or if inhaled . It is advised to obtain special instructions before use and do not handle until all safety precautions have been read and understood .

未来方向

In the quest for novel medications, researchers have kept on studying nature to unearth beneficial plant species with medicinal qualities that may cure various diseases and disorders . The current review thoroughly covers different non-conventional or in vitro–mediated biotechnological methods adopted for pilot-scale as well as large-scale production of reserpine from Rauvolfia spp . This review further analyses the unexplored and cutting-edge biotechnological tools and techniques to alleviate reserpine production .

属性

IUPAC Name |

methyl (1R,15S,17R,18R,19S,20S)-6,18-dimethoxy-13-oxido-17-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-13-ium-19-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40N2O10/c1-39-19-7-8-20-21-9-10-35(38)16-18-13-27(45-32(36)17-11-25(40-2)30(42-4)26(12-17)41-3)31(43-5)28(33(37)44-6)22(18)15-24(35)29(21)34-23(20)14-19/h7-8,11-12,14,18,22,24,27-28,31,34H,9-10,13,15-16H2,1-6H3/t18-,22+,24-,27-,28+,31+,35?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRKGMHQUKPFVFT-DMUFBCNISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(CC2C[N+]3(CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)[O-])OC(=O)C6=CC(=C(C(=C6)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H](C[C@@H]2C[N+]3(CCC4=C([C@H]3C[C@@H]2[C@@H]1C(=O)OC)NC5=C4C=CC(=C5)OC)[O-])OC(=O)C6=CC(=C(C(=C6)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40N2O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

624.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Reserpine N-Oxide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(5-Bromothiophen-2-yl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B3037106.png)

![5-[Chloro(difluoro)methyl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl methyl sulfide](/img/structure/B3037108.png)

![[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 4-(trifluoromethyl)benzenecarboxylate](/img/structure/B3037109.png)

![4-({6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-yl}methyl)-2,6-dimethylmorpholine](/img/structure/B3037113.png)

![3-(benzylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B3037114.png)

![3-[(2-chlorophenyl)methylsulfanyl]-1-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B3037115.png)

![3-Chloro-7-methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B3037116.png)

![1,3-Dimethyl-5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B3037119.png)

![(3-Chlorophenyl)-[5-(trifluoromethyl)-2,3-dihydro-1,4-diazepin-1-yl]methanone](/img/structure/B3037121.png)

![[1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(hydroxymethyl)-1H-1,2,3-triazol-5-yl]methanol](/img/structure/B3037124.png)

![1-[2-(3,5-Dichloroanilino)-2-oxoethyl]-3,3,5-trimethylcyclohexanecarboxylic acid](/img/structure/B3037128.png)